Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)-(9CI)
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Overview
Description
3,4-Dimethylidene-1-prop-2-enylpyrrolidine is an organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methylidene groups at positions 3 and 4, and a prop-2-enyl group at position 1 of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted coumarins with nitromethane has been reported to yield 3,4-disubstituted pyrrolidines . The reaction typically involves a Michael addition followed by a rearrangement reaction.
Industrial Production Methods
Industrial production of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylidene-1-prop-2-enylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidinone: Known for its antibacterial properties and potential as a drug lead.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
3,4-Dimethylidene-1-prop-2-enylpyrrolidine is unique due to its specific substitution pattern and the presence of both methylidene and prop-2-enyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
176249-80-2 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3,4-dimethylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C9H13N/c1-4-5-10-6-8(2)9(3)7-10/h4H,1-3,5-7H2 |
InChI Key |
LSLJMKSDHJVIDC-UHFFFAOYSA-N |
SMILES |
C=CCN1CC(=C)C(=C)C1 |
Canonical SMILES |
C=CCN1CC(=C)C(=C)C1 |
Synonyms |
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
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